Cas no 80980-89-8 (4-(4-Bromophenyl)piperidine)

4-(4-Bromophenyl)piperidine structure
4-(4-Bromophenyl)piperidine structure
商品名:4-(4-Bromophenyl)piperidine
CAS番号:80980-89-8
MF:C11H14BrN
メガワット:240.139562129974
MDL:MFCD03426370
CID:60280
PubChem ID:2757159

4-(4-Bromophenyl)piperidine 化学的及び物理的性質

名前と識別子

    • 4-(4-Bromophenyl)piperidine
    • 4-(4'-Bromophenyl)piperidine
    • Piperidine,4-(4-bromophenyl)-
    • 4-(4-bromo-phenyl)-piperidine
    • Piperidine, 4-(4-bromophenyl)-
    • PubChem6854
    • KSC497Q7P
    • 4-(4-Bromo-phenyl)piperidineHCl
    • ZKABWLFDCJKQRE-UHFFFAOYSA-N
    • STK503557
    • AB14852
    • VP80162
    • SY015364
    • BC003195
    • 4-(4-Bromophenyl)piperidine, AldrichCPR
    • 4-(4'-bromophenyl)piperidine, AldrichCPR
    • AC-6296
    • FT-0641792
    • A9974
    • SCHEMBL181015
    • DTXSID20373748
    • BB 0254931
    • EN300-116812
    • FS-1278
    • 4-(4'-Bromophenyl)piperidine;4-(4-Bromophenyl)piperidine
    • MFCD03426370
    • 80980-89-8
    • Q-103056
    • CS-W018679
    • AKOS012457839
    • 4-(4-Bromophenyl)piperidine (ACI)
    • MDL: MFCD03426370
    • インチ: 1S/C11H14BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
    • InChIKey: ZKABWLFDCJKQRE-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(C2CCNCC2)=CC=1

計算された属性

  • せいみつぶんしりょう: 239.03100
  • どういたいしつりょう: 239.031
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 146
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 12

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.313
  • ゆうかいてん: 233-235 °C
  • ふってん: 307.6℃ at 760 mmHg
  • フラッシュポイント: 139.9℃
  • 屈折率: 1.553
  • PSA: 12.03000
  • LogP: 3.24490

4-(4-Bromophenyl)piperidine セキュリティ情報

4-(4-Bromophenyl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM120224-5g
4-(4-Bromophenyl)piperidine
80980-89-8 95%+
5g
$148 2024-07-23
eNovation Chemicals LLC
D554182-1g
4-(4-BroMophenyl)piperidine
80980-89-8 97%
1g
$549 2024-05-24
Enamine
EN300-116812-0.05g
4-(4-bromophenyl)piperidine
80980-89-8 95%
0.05g
$19.0 2023-06-08
Enamine
EN300-116812-0.25g
4-(4-bromophenyl)piperidine
80980-89-8 95%
0.25g
$24.0 2023-06-08
Enamine
EN300-116812-0.5g
4-(4-bromophenyl)piperidine
80980-89-8 95%
0.5g
$38.0 2023-06-08
eNovation Chemicals LLC
Y1129102-100g
4-(4-Bromo-phenyl)-piperidine
80980-89-8 95%
100g
$1970 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
037289-500mg
4-(4-Bromophenyl)piperidine
80980-89-8
500mg
649CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MQ860-1g
4-(4-Bromophenyl)piperidine
80980-89-8 98%
1g
327.0CNY 2021-07-12
TRC
B020810-2000mg
4-(4-Bromophenyl)piperidine
80980-89-8
2g
$ 400.00 2022-06-07
ChemScence
CS-W018679-5g
4-(4-Bromophenyl)piperidine
80980-89-8 99.60%
5g
$135.0 2022-04-26

4-(4-Bromophenyl)piperidine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
リファレンス
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3
Brawn, Ryan A. ; et al, ACS Medicinal Chemistry Letters, 2021, 12(1), 93-98

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Rhodium Solvents: Methanol ;  24 h, 100 psi, rt
リファレンス
Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists
Junker, Anna; et al, Journal of Medicinal Chemistry, 2016, 59(13), 6149-6168

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ;  120 min, 4 °C; overnight
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  4 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 1 atm, rt
3.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter
Wenzel, Barbara; et al, European Journal of Medicinal Chemistry, 2005, 40(12), 1197-1205

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 1 atm, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter
Wenzel, Barbara; et al, European Journal of Medicinal Chemistry, 2005, 40(12), 1197-1205

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 1 atm, rt
2.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter
Wenzel, Barbara; et al, European Journal of Medicinal Chemistry, 2005, 40(12), 1197-1205

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ;  rt; 3 h, 90 °C
2.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Rhodium Solvents: Methanol ;  24 h, 100 psi, rt
リファレンス
Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists
Junker, Anna; et al, Journal of Medicinal Chemistry, 2016, 59(13), 6149-6168

4-(4-Bromophenyl)piperidine Raw materials

4-(4-Bromophenyl)piperidine Preparation Products

4-(4-Bromophenyl)piperidine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:80980-89-8)4-(4'-Bromophenyl)piperidine
注文番号:1688917
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:01
価格 ($):discuss personally

4-(4-Bromophenyl)piperidine 関連文献

4-(4-Bromophenyl)piperidineに関する追加情報

Comprehensive Overview of 4-(4-Bromophenyl)piperidine (CAS No. 80980-89-8): Properties, Applications, and Industry Insights

4-(4-Bromophenyl)piperidine (CAS No. 80980-89-8) is a specialized organic compound featuring a piperidine core linked to a 4-bromophenyl group. This structural combination grants it unique physicochemical properties, making it valuable in pharmaceutical intermediates, material science, and agrochemical research. The compound's bromine substitution enhances its reactivity, enabling cross-coupling reactions like Suzuki-Miyaura, a trending topic in synthetic chemistry due to its eco-friendly applications.

Recent interest in 4-(4-Bromophenyl)piperidine has surged alongside advancements in heterocyclic chemistry and drug discovery. Researchers frequently explore its role in designing central nervous system (CNS) therapeutics, as the piperidine moiety is prevalent in FDA-approved drugs. Google Scholar data highlights growing queries about "piperidine derivatives in neurology" and "bromophenyl compounds for catalysis," reflecting its multidisciplinary relevance.

From a synthetic perspective, CAS No. 80980-89-8 serves as a versatile building block. Its aryl bromide functionality allows for palladium-catalyzed transformations, aligning with the industry's shift toward green chemistry. A 2023 study in Advanced Synthesis & Catalysis emphasized its utility in constructing biaryl architectures—a key focus for OLED materials and liquid crystals. This positions 4-(4-Bromophenyl)piperidine at the intersection of pharmaceutical innovation and advanced material engineering.

Quality control of 80980-89-8 demands rigorous analytical validation. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for purity verification, addressing common user concerns like "how to test piperidine derivatives." Suppliers increasingly provide certificates of analysis (CoA) with detailed spectroscopic data, responding to demand for transparency in fine chemical sourcing.

Environmental and safety profiles of 4-(4-Bromophenyl)piperidine are frequently queried in regulatory forums. While not classified as hazardous under GHS, proper handling guidelines—such as using nitrile gloves and fume hoods—are recommended. This aligns with broader industry discussions on "sustainable lab practices" and "reducing synthetic waste," topics trending in LinkedIn's chemistry groups.

Market projections indicate rising demand for CAS 80980-89-8, driven by its role in proteolysis-targeting chimeras (PROTACs) development. A 2024 Nature Reviews Drug Discovery report noted its potential in kinase inhibitor scaffolds, correlating with increased patent filings. This positions the compound as a high-growth niche chemical, with suppliers expanding custom synthesis services to meet R&D needs.

In conclusion, 4-(4-Bromophenyl)piperidine exemplifies the convergence of medicinal chemistry and material science. Its dual applicability in small-molecule drugs and functional materials ensures sustained academic and industrial interest, while evolving synthetic methodologies promise new avenues for innovation.

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